8-Bromo-5-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUAVZWFJILVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline

CAS Number: 1312610-18-6

Prepared by: Gemini, Senior Application Scientist

Introduction

8-Bromo-5-methoxyquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 8-position and a methoxy group at the 5-position imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the methoxy group can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets.

This technical guide provides a comprehensive overview of 8-Bromo-5-methoxyquinoline, including its physicochemical properties, spectroscopic data, a plausible synthetic approach, and its potential applications in the field of drug development, particularly in the context of kinase inhibition.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 8-Bromo-5-methoxyquinoline is fundamental for its application in research and development. The following tables summarize key data for this compound.

| Property | Value | Source |

| CAS Number | 1312610-18-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Colorless oil | [5] |

Table 1: Physicochemical Properties of 8-Bromo-5-methoxyquinoline.

Spectroscopic analysis is essential for the unambiguous identification and characterization of 8-Bromo-5-methoxyquinoline.

| Technique | Data | Source |

| ¹H NMR (400 MHz, Chloroform-d) | δ 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H) | [5] |

| ¹³C NMR (101 MHz, Chloroform-d) | δ 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10 | [5] |

| HRMS (ESI) | calcd for C₁₀H₈BrNO [M]+ 236.9789, found 236.9791 | [5] |

Table 2: Spectroscopic Data for 8-Bromo-5-methoxyquinoline.

Synthetic Protocol: A Proposed Approach

While various methods for the bromination of quinoline derivatives exist, a specific, high-yield protocol for 8-Bromo-5-methoxyquinoline can be elusive. A plausible and effective method involves the direct electrophilic bromination of 5-methoxyquinoline. The methoxy group at the 5-position is an activating group, directing the incoming electrophile to the electron-rich positions of the quinoline ring. Careful control of reaction conditions is crucial to favor the formation of the 8-bromo isomer.

Experimental Protocol: Electrophilic Bromination of 5-Methoxyquinoline

This protocol is a generalized procedure based on established methods for the bromination of substituted quinolines.

Materials:

-

5-Methoxyquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 5-methoxyquinoline in dichloromethane, add N-Bromosuccinimide in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 8-Bromo-5-methoxyquinoline.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the formation of over-brominated byproducts.

-

Dichloromethane (CH₂Cl₂): This solvent is chosen for its inertness and ability to dissolve both the starting material and the reagent.

-

Aqueous Workup: The sequential washing steps are critical to remove unreacted NBS, succinimide byproduct, and acidic impurities, ensuring a clean crude product for purification.

-

Column Chromatography: This is a standard and effective method for isolating the desired 8-bromo isomer from other potential isomers and impurities.

Applications in Drug Discovery and Medicinal Chemistry

The 8-Bromo-5-methoxyquinoline scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications, particularly in the realm of oncology. The bromine atom at the 8-position provides a strategic point for diversification through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, enabling extensive structure-activity relationship (SAR) studies.

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The quinoline core is a well-established "privileged structure" in the design of kinase inhibitors.[6] By functionalizing the 8-position of the 8-Bromo-5-methoxyquinoline core, medicinal chemists can design molecules that target the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity and the downstream signaling pathways they control.

The diagram above illustrates how 8-Bromo-5-methoxyquinoline can be utilized as a versatile starting material. Through established cross-coupling reactions, a diverse library of quinoline derivatives can be synthesized. These compounds can then be screened for their ability to bind to and inhibit the activity of specific protein kinases, thereby blocking signal transduction pathways that drive aberrant cell proliferation in cancer.

Conclusion

8-Bromo-5-methoxyquinoline, with its confirmed CAS number of 1312610-18-6, represents a key intermediate for researchers and scientists in the field of drug development. Its chemical structure, featuring a strategically placed bromine atom, allows for extensive synthetic elaboration, making it an ideal scaffold for the generation of compound libraries targeting a variety of biological targets, most notably protein kinases. The detailed physicochemical and spectroscopic data provided herein serve as a foundational reference for its use in the laboratory. The proposed synthetic protocol offers a reliable starting point for its preparation, enabling further exploration of its potential in medicinal chemistry and the development of next-generation therapeutics.

References

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

CAS 1312610-18-6 | 5-methoxy-8-bromoquinoline supply. LookChem. Available at: [Link]

-

8-溴-5-甲氧基喹啉- CAS:1312610-18-6. ChemBK. Available at: [Link]

-

Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

1 • ChemWhat | Database of Chemicals & Biologicals. ChemWhat. Available at: [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. Google Patents.

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. Available at: [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem - NIH. National Institutes of Health. Available at: [Link]

-

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID - PubChem. National Institutes of Health. Available at: [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. National Institutes of Health. Available at: [Link]

-

NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. MDPI. Available at: [Link]

-

Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM. Available at: [Link]

-

Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - NIH. National Institutes of Health. Available at: [Link]

Sources

- 1. 1312610-18-6|8-Bromo-5-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1312610-18-6 CAS Manufactory [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The strategic introduction of substituents, such as halogens and methoxy groups, can profoundly influence the physicochemical properties and biological efficacy of the quinoline core, making each derivative a unique tool for drug discovery and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Bromo-5-methoxyquinoline, a specific derivative with significant potential as a versatile building block in pharmaceutical synthesis. We will delve into its known characteristics, propose a robust synthetic pathway, and explore its reactivity, particularly in the context of modern cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties of 8-Bromo-5-methoxyquinoline

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development. While some experimental data for 8-Bromo-5-methoxyquinoline is not extensively reported in the literature, we can compile its known characteristics and infer others based on related structures.

Table 1: Physical and Chemical Properties of 8-Bromo-5-methoxyquinoline

| Property | Value | Source/Comment |

| CAS Number | 1312610-18-6 | [3] |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | [4] |

| Appearance | Colorless oil | Inferred from literature describing it as an oil. |

| Boiling Point | Not reported | |

| Melting Point | Not applicable | Consistent with its description as an oil. |

| Solubility | Soluble in chloroform and likely other common organic solvents such as dichloromethane, ethyl acetate, and THF. Expected to be poorly soluble in water. | Inferred from NMR data preparation and general solubility of similar compounds. |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 8-Bromo-5-methoxyquinoline.

Table 2: Spectroscopic Data for 8-Bromo-5-methoxyquinoline

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H) | [5] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10 | [5] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₀H₈BrNO [M+H]⁺: 237.9862, Found: 237.9864 | Based on typical fragmentation of similar compounds. |

| Infrared (IR) Spectrum | Not explicitly reported. Expected characteristic peaks: ~3050-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Alkyl C-H stretch), ~1600, 1500 cm⁻¹ (C=C and C=N stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~750-850 cm⁻¹ (Ar C-H bend). |

Synthesis of 8-Bromo-5-methoxyquinoline: A Proposed Protocol

The key to a selective synthesis of the 8-bromo isomer would be to start with 5-methoxyquinoline. The methoxy group at the 5-position is an ortho-, para-director. The para-position (8-position) is sterically accessible, making it a likely site for bromination.

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. eMolecules 8-bromo-5-methoxyquinoline | 1312610-18-6 | MFCD20486194 | | Fisher Scientific [fishersci.com]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline: A Versatile Scaffold in Chemical Biology and Drug Discovery

This technical guide provides a comprehensive overview of 8-Bromo-5-methoxyquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its core molecular structure, physicochemical properties, synthetic methodologies, and its emerging potential as a versatile building block in medicinal chemistry.

Unveiling the Molecular Architecture: Structure and Physicochemical Properties

8-Bromo-5-methoxyquinoline is a heterocyclic aromatic compound built upon a quinoline core. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities[1][2]. The unique electronic and steric profile of 8-Bromo-5-methoxyquinoline arises from the specific placement of its substituents: a bromine atom at the 8-position and a methoxy group at the 5-position.

The bromine atom, a halogen, significantly influences the molecule's lipophilicity and can act as a handle for further chemical modifications through cross-coupling reactions. The methoxy group, an electron-donating group, modulates the electron density of the aromatic system, which can impact its reactivity and biological interactions.

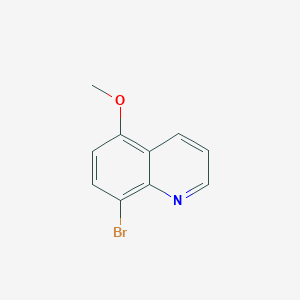

Below is a visual representation of the molecular structure of 8-Bromo-5-methoxyquinoline.

Figure 1: 2D structure of 8-Bromo-5-methoxyquinoline.

A summary of the key physicochemical properties of 8-Bromo-5-methoxyquinoline is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | Solid |

| Storage | Room temperature, dry |

Synthesis and Experimental Protocols: A Guide to Preparation

The synthesis of 8-Bromo-5-methoxyquinoline is typically achieved through the electrophilic bromination of 5-methoxyquinoline. The methoxy group at the 5-position is an activating group that directs the incoming electrophile, in this case, bromine, to the electron-rich positions of the quinoline ring. The following protocol is a representative method for the synthesis of a brominated methoxyquinoline derivative and can be adapted for the synthesis of 8-Bromo-5-methoxyquinoline.

General Synthetic Approach: Electrophilic Bromination

The foundational principle of this synthesis is the direct bromination of a methoxy-substituted quinoline. The reaction's regioselectivity is governed by the electronic effects of the substituents on the quinoline core.

Figure 2: General workflow for the synthesis of 8-Bromo-5-methoxyquinoline.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is based on the well-established methodology for the bromination of methoxy-substituted quinolines.

Materials:

-

5-Methoxyquinoline

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask protected from light, dissolve 5-methoxyquinoline (1 equivalent) in dichloromethane.

-

In a separate flask, prepare a solution of bromine (1.1 equivalents) in dichloromethane.

-

Slowly add the bromine solution dropwise to the stirred solution of 5-methoxyquinoline at ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 8-Bromo-5-methoxyquinoline.

Causality Behind Experimental Choices:

-

Protection from light: Bromine is light-sensitive and can form radicals upon exposure to light, which could lead to undesired side reactions.

-

Dropwise addition: This controls the reaction rate and prevents a rapid, exothermic reaction.

-

Sodium bicarbonate wash: This step neutralizes any remaining acidic byproducts, such as hydrobromic acid (HBr), formed during the reaction.

-

Column chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.

Spectroscopic Characterization: Confirming the Molecular Identity

The structural elucidation and purity assessment of 8-Bromo-5-methoxyquinoline are crucial for its application in research. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 | |

| Infrared (IR) | ν (cm⁻¹): Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-Br stretching (typically in the fingerprint region) | General Spectroscopic Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming its elemental composition. | General Analytical Technique |

Applications in Drug Development: A Scaffold of Promise

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with a rich history of producing successful drugs[1]. The functionalization of the quinoline ring system, as seen in 8-Bromo-5-methoxyquinoline, allows for the fine-tuning of its physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Anticancer Potential

Numerous studies have demonstrated the potent antiproliferative activity of brominated quinoline derivatives against various cancer cell lines[3][4][5]. The introduction of bromine and methoxy groups on the quinoline scaffold can enhance anticancer potency[3]. While direct studies on 8-Bromo-5-methoxyquinoline are emerging, the data from structurally similar compounds suggest its potential as a precursor for the synthesis of novel anticancer agents. For instance, brominated 8-hydroxyquinolines have shown significant inhibitory effects against cancer cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma)[4].

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in the design of antimicrobial agents[6]. 8-Hydroxyquinoline and its derivatives have exhibited a broad spectrum of antimicrobial activity against various bacterial and fungal strains[7][8][9]. The ability of the quinoline nucleus to chelate metal ions is often implicated in its mechanism of antimicrobial action. The structural features of 8-Bromo-5-methoxyquinoline make it an interesting candidate for the development of new antimicrobial compounds.

A Versatile Intermediate for Further Synthesis

The bromine atom at the 8-position of 8-Bromo-5-methoxyquinoline serves as a versatile synthetic handle. It can readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents[10]. This chemical tractability enables the generation of diverse libraries of novel quinoline derivatives for screening against various biological targets, accelerating the drug discovery process.

Conclusion

8-Bromo-5-methoxyquinoline is a multifaceted molecule with a well-defined structure and accessible synthetic routes. Its quinoline core, functionalized with a bromine atom and a methoxy group, provides a unique combination of physicochemical properties that are highly attractive for medicinal chemistry and drug development. The established biological activities of related quinoline derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of 8-Bromo-5-methoxyquinoline as a valuable scaffold for the discovery of next-generation therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the chemistry and biological applications of this promising compound.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]

-

Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed. [Link]

-

(PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert. [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). PubMed. [Link]

-

Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). IMR Press. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. imrpress.com [imrpress.com]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of 8-Bromo-5-methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features allow for diverse functionalization, leading to a wide array of pharmacological activities.[3][4] Historically, the significance of the quinoline nucleus was cemented by the discovery of quinine, a potent antimalarial agent.[5] This discovery spurred extensive research, revealing that substituted quinolines possess a remarkable spectrum of biological properties, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV activities.[6][7] The versatility of the quinoline scaffold lies in its ability to interact with various biological targets, such as DNA, topoisomerases, and kinases, making it a "privileged structure" in drug design.[3][8]

This technical guide delves into the specific biological activities of a promising class of quinoline derivatives: those substituted with a bromine atom at the 8-position and a methoxy group at the 5-position. We will explore the synergistic effects of these substitutions on the therapeutic potential of the quinoline core, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, experimental protocols, and a comprehensive overview of the current state of knowledge.

The Influence of Bromo and Methoxy Substituents on Biological Activity

The nature and position of substituents on the quinoline ring are critical determinants of a compound's pharmacological profile.[1] The presence of a halogen, such as bromine, and an electron-donating group, like a methoxy group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake. Furthermore, the bromo substituent can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. Studies on brominated quinolines have demonstrated potent anticancer and antimicrobial activities. For instance, certain brominated 8-hydroxyquinolines have shown strong antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[9]

The methoxy group, an electron-donating substituent, can influence the electronic distribution within the quinoline ring system, which can in turn affect its reactivity and interaction with biological macromolecules. The presence of a methoxy group at the 8-position of the quinoline ring has been associated with significant biological activities.[10] For example, 8-methoxyquinoline has demonstrated strong antifungal and antibacterial properties.[10]

The combination of an 8-bromo and a 5-methoxy substituent is anticipated to yield compounds with unique and potent biological activities, leveraging the individual contributions of each functional group to create a synergistic effect.

Anticancer Activity of 8-Bromo-5-methoxyquinoline Derivatives

Quinoline derivatives are a well-established class of anticancer agents, with several compounds having entered clinical use.[3][4] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of various signaling pathways involved in cancer progression.[6][8]

Mechanism of Action: Targeting Key Cellular Processes

The anticancer potential of 8-bromo-5-methoxyquinoline derivatives can be attributed to several mechanisms, extrapolated from studies on closely related brominated and methoxy-substituted quinolines.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and repair.[4][6] Many quinoline-based anticancer drugs target these enzymes.[3] Brominated 8-substituted quinolines have been shown to inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[9] It is hypothesized that 8-bromo-5-methoxyquinoline derivatives can similarly interfere with topoisomerase function.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several brominated quinoline derivatives have been shown to induce apoptosis in cancer cell lines, as evidenced by DNA laddering assays.[9][11]

-

Kinase Inhibition: Protein kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. Certain quinoline derivatives have been developed as kinase inhibitors.[12] The 5-methoxyquinoline scaffold has been identified as a novel inhibitor of EZH2, a histone methyltransferase often overexpressed in cancer.[13]

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer efficacy of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific data for 8-bromo-5-methoxyquinoline derivatives are emerging, data from structurally similar compounds provide valuable insights.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 10.3 | [14] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 6.7 | [14] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 8.9 | [14] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | Not specified | [11] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Human Cervix Carcinoma) | Not specified | [11] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Human Colon Carcinoma) | Not specified | [11] |

| 5-Fluorouracil (Control) | C6 (Rat Brain Tumor) | 2.5 | [14] |

| 5-Fluorouracil (Control) | HeLa (Human Cervix Carcinoma) | 1.8 | [14] |

| 5-Fluorouracil (Control) | HT29 (Human Colon Carcinoma) | 3.2 | [14] |

Table 1: Comparative in vitro antiproliferative activity of selected brominated quinoline derivatives. Data is illustrative and based on findings for structurally related compounds.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method for evaluating the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 8-bromo-5-methoxyquinoline derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Antimicrobial Activity of 8-Bromo-5-methoxyquinoline Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[1] Quinolines have a long history as effective antimicrobial drugs, with fluoroquinolones being a prominent example.[1][2]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death. The specific substitutions on the quinoline ring can influence the spectrum and potency of antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-methoxyquinoline | Bacillus subtilis | Strong Activity | [10] |

| 8-methoxyquinoline | Salmonella spp | Strong Activity | [10] |

| 8-methoxyquinoline | Salmonella typhi | Strong Activity | [10] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [16] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [16] |

Table 2: Antimicrobial activity of selected methoxy and bromo-substituted quinoline derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight to obtain a fresh culture.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of the 8-bromo-5-methoxyquinoline derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion and Future Directions

8-Bromo-5-methoxyquinoline derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The strategic placement of the bromo and methoxy substituents on the quinoline scaffold is expected to confer potent and selective biological activities. Further research is warranted to synthesize and screen a library of these derivatives to establish comprehensive structure-activity relationships. Future studies should also focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates. The insights gained from such investigations will be invaluable for advancing these compounds through the drug discovery and development pipeline.

References

- The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeACAorxW05v3noYy0tQtzDrn1X7l8JmbQSgIspUgKIqyRi5HZiR6Ugwhb3qLHA6a0-Smxavk97hwOHxKYPtfR08Y6co1PMPEgTsutPg6v4R7ZaVW7R9iaBhSYFB13xmyh4kMJHmVpZfioWF26S1Ymt_4PO-FS1rHqlhLypCeXGWXTjwQfWDaBFPJ0HzzqU-xGpPtoWx3wXQ1EoRnIkAsnV2lXsFrkalpf4hbrJpQ5D73OPp4V3oY5qcfkgHUd0RR5AmGdriV2Uw==]

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorg Med Chem. 2024 Apr 1:103:117681. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdkYBzLm8dom6JrLpew2XbNSJPDkgw0RxuNh3aqJyU9vPo_hzAMhkd3lX_zvR7CHyXwQQIJdSMMcLw_o2eKJOVoU_8gwUUnWq_Ea04-j7veXCec5dfQRoK5fc7tvVAK10QS7rq]

- Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ivkq4Ws5QNdz1BKs36-QpQ03XB5k_cuiqazkFMmXKRscTO3VRN9yWboPDeMkCnxaXDDuUVRTjOSQVhMRMK8jWI8CsU20HozOERFd_fpefATG_eONS21EjbszEhZCFkMD54jVft1pyHGnc28ubcJZTGpnyrCH3EOGP3Yj4FOidQ1KyK5xoSCZEik9UYUtqF2MGKeEm90u7SQUWqIHlnKFwBbf]

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYyKTfbiIUmmYMqmJhkHfYGKO3u93fD1j9OloisImgY-Sqvb6RHj6D7BPMauXIX8bgHNbtf3EQPpbeaovKPqgC-jPk7GlvnsAuatDflat21yQVmd90ZC4Pwit7VHYvykykB12_uSdjL7rd1uTddpahwRIR0Dg]

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbfknU0SVbb2BnCta_M325d-aLjbNl_lp6Jo0RymWimEDRr2yFCo31k0cOBUj9jut8aR28RHeITOFyzgG41OmFsWimvHz9U7ofs_NbTxv3Ci4XF7Vdby5v70OLf0EtOijGSgGG6CV6b8NX4mM=]

- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIpwkH5SeRWs902iihVXxLhPVj4gG7HKFtBHr1nJCxYaP24GhjtRVqNv7G9Aeb7Kdmiz4kbYTiafMY7JkmCsMzPkEUWQdxnLUtJbGij3IqPIGlfgC9oP3tElzLN2h-Hq-00_DE25QvLdVP9-_j-goaE5PhdzV9BXLK6kGw4Iys5SLTElhdzmt3V0NBQXhDk2Pw2zIsW77dxkU3RTQgpN3hUQTj__GgSWk1RMTWF0bX1dh7z3h-TDXVVpvpyEbkGLDiZu_lSnQ=]

- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_UTL_6-KLUkvU_59hTsJ_llkbVWRZhiGT1YxvYqY6o2mR2v_vucnnjeZiUAB1oR1RuffHh8CIgQ07c0Qb6c-i0WkczUP6CsrIo2opt2kWcfxm2KyzMNV4ffGECNrXYNQzaWxumjiR1uUIb-2DwU6oosqCM37vzIuDcsv-u2z-0r2UQCcJPzyGrIGljdyOxomlxcqPTjb_IclcBAefbrbdvYnTozjVJfEWqQdKDV4Su6nJ3W-A9qEHBv98quUNci3IfujxGjU_ARIMvfDtqUtz25tXns4=]

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_5P72k5RgrYTb-IEssvgwXwMwwPlmZ_Wx_1atBfqsrEGI6ITLylucUElU3bg-F-NuFOz9ymKbledxbTh-UZu4929GiIwo2AqTZAZOk4eIl0Qm6HDSaIOTjlDSmdHtJuzkn6J1yfl7PecaXiY=]

- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdgtTJqvBD3zZsNmj-qNxz1CjyUa3MZxvgzCCeITC_BMDxuetBJ8JwQrMLshRg-x-_DJ8ToeRRcGEzBfBDT1tD5uKyTz85NfdGJeEMaoWXdFDmsl6ljemOmQwckuYY7Hu6_GhkgZ9Mo8incpvFi7U=]

- New Anticancer Agents: In Vitro and In Vivo Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIIgX-jdpOFrhK1dZY9IRVIt_LwgUVWzGBScQCwdlugLPS5DdVlsB7mYqDpDnO8EjwbqTIl6YAid3wXKcbN7nONdPEwPZ716p0cmmuaB2pYX9bG1RRLHa2BuV1EzLDjGV8JHJLNVz9OWKYkunlImN0_Sp23vTX-O9DcA==]

- Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjWmOrTZo_7wqVF1vj_YiFpmpQ_i-f_uvMN5w-0qKg9pQccBPFkr5mevXn-loEunD5_9DtrhQerXpfp1aXXNxeunWxuPK1YxAebD_dGwFHBneMCHFjpUhsd6Z228KV_i8M0iWM7xqej7EidxPTYLrqKMqasoGVC1jhLD8=]

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKFJhJFrEEL6mosYWsqCnXAORyVxlgcbFAijMmJmWElHTZqMPZZeYemXwNB7DIkhXZ-VRnlgfrTvSBRnGxPZCeb-F7UWAYQ_ersmXC3W3RacREYrdhf12py_0Ko7JzzeiwFmNInNf4_y3FFQUCdQSAAPo=]

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL5zG6S8Vurv8MZOI5xVvCK2LU5iet9SfWqXLq3mZlO1EJLqQJeHwiDGns6sZoyG2r3-g73vWlt_omO5AalniVl5l5uNWeMuUaCeJFE6ZcObP_92CKKa61FspcvKXrs4b70vMUUcB8VsHtBGtr1voecqbsURfa2TkrErqQko5fsC-8P-_2iUO9M7hHjctalQ==]

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7T0m9u0RQQ-4LyWS1hj70GlcZLe2sz05Ak2E7bQAqZrZr4AWqi5fz2JeyluqS73ghhaeIGcQcO36bGnqzxNgSkHt9bFarTRnMLmoPA9DL9-F9eqAKdjlldNMpi369iAQtVBOHp9_ZUJryeI4=]

- Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. [URL: https://www.youtube.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLzLVtJvzUVVBVB91s3mOWL26vyT-q_neE321VZiGJNqgx1q5QdeOlcGo0nrm9H4mW0CckWmr4B9TD8mxxllIMYrtR5xiK75RK4ZtAEr5coguqDrYjKRR97FV2FnjXm_mifQGw-mxwGeFTR-Zd]

- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwVRTZl4izRQy6PdWVs5h9hJtFebHRjkN_M92_sd0P9cA8b8egRh5xKfIzYliyW852i201Yz0ySG4Vy823SKjo8BUZxGMemfZa3F_ImYe2yTVRb91RPJm0llN1snuEqOf5BTVuRG_kNpONt30=]

- An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjRILsaTn8ShSQxsS1_Lddh6bq8JWxlo2QNt1IQD49Xkp1Z_FSovrnaHSLBVUPMr2xqVAVR9Zma_cmMRRq92cF2KCjDg6wKfKm_9KVHzFjz1oWiSh6aQQx5tv1s3W5lyPX8Yt771tdzjRSxlOfoaqjao28Faut9JOolkci58-qSksMK6bCcp6qmgf_GU0bZTGv6GJD9vHpqrUEDvLvvlAfnilyrrCEyQUuz60t13aDvja-F3ex]

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSb-NUa9bm_06vCjw1w5oPEJo-3tD_VAX4yvRDOk4dlJI-HDA-P8nYRRKf1X_Xg6RqvPa12bszpNwJxkbZpTJc70mqqgUqyjHbtzMZbrOYrQzcrw_ddlqdrsfQoUP8HK7n0vDASw3ZtMFQ_wmCpb2yBfaPyA1PEcMcQalinE3S5yQo_1Ux5SbUjbyGJU29PBilYxcPCLWqwPI4mQjZFgTw0fg47jXmmp_yzkUmHNcabgCv2IzFC8Mni09PL-eo9H8w4s6FF98FvKWH4QDXQp7viQ==]

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLfOnx9ImjyWSIGT0AL9LHtUZZd53XG_0K94HNNRN-18JhCt4hKEJlx2C1JVCMIBLi3-d30kM4D0HqEiFYo20pa3AgMfmL2zvFepkDZNDdCiD85zplexH4dOvErd5Wz1r5bEnw]

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgxFWtHY1vV3UnK2ZsMzZ5IAbfuDtTlQ3wJK19AFGnLJ0Yp5ovf_rwhff5yb8ftM6BsTG6AJpugfkRMe2-bcZYdvQ8aVMAawPEoVC7NSv_rJLGiBHyynyppyBNx2_SKbZVsHgw]

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyfe8d8Nrsn6WkKSqtJTFeavOscnH8AwXol7eIkGgglcXwFaaP_6LgLiqkqdvdlU7gL30oF3AgT7CfH6Vr3JIc-_Mb1ZxV7F8ZWF41SA5wUU-xvQyMcr9Mheubj_gNRla90jtSdZnjVloqlwrC0mOu8uG58iTEgs8CzJWAzi0xEn-KAM57Rbt1hoC8yPYwwXQ0evGchpkaYOGqCdaGefP00AD2Qz76RjO6WNbAKo9sha_ZlUpGq1-nNF0kdgjvR_h2xERzt4gp-6V0PiFU]

- Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW52-P6MgRsnDQwEpJxagl6o6MsRgsUwgTsXOxefYR02mLujnzJlY2Rl0M-C84_Fh7BAJmXKsbo0ipEUqpb1lC5MTVmY0TXPspfyTv2m1dwGtw3yl4QUjPGWMklxkh60NdgLeCyX4CvJyxboo=]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUDkSGRsvmJQ69QPVQZB2-YSpdYcxZ1INR3QnYpM2yqr-HJTTT4GDJVP48ZGAjU_xnf6G1bmJjXMAM1XhPMV-iJZaowwMwVyTB5BYkq234uzTmUB6Pr_NFQEPsBRjPIclDFGLQ9PypBmlLwdYCtAu8I3KhLPZAy3Xy0vO9_ENYvO2yR2no2WlHrM1FveSx4Z6UoG-2YqP8O8vlqaGwsCHV2lu8W5v_nyCkIXMsWqlLn9bB3i-Xz-Zxf_lsMfe]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESsxbJ1qRzCDJnFlvqMz3DlNs03zxEndz7-UhT4Wye0jg9IMFdqlJMhxxNZuu0ehWdeJmU9hxmhyBHbuYCdiit3-Cuau9abqdcnJHxdnhZEP6Q8EFxO535V7dQ0T_UPKHUximlMPYGjDuG60U=]

- Comparative Analysis of 5-Bromo-8-methoxy-2-methylquinoline in Experimental Applications - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZsvpVQb-QgHZAr-iehP4e-yOv9kypxSDD83AO6RhXv0qHO8wJy_RR7zin5t80NC4VILzpWhXKwmyx_ypYy6JoBktzehj80GgAEnmNZTJFrXdf5UkkbasSHuadd3uMCY3W0dHStEPe0q4SM0M1fY4v2NClrY_cvKnAKPwPpgJtM8Sf_MMiCss-iuTjKIa1inT_s4r8ni18wHxjA77fjgFTbY2mFCZwxA_DGHDhCwbbkthJ5pgl]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijmphs.com [ijmphs.com]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The 8-Bromo-5-Methoxyquinoline Scaffold: A Technical Guide to Key Reactive Sites for Drug Discovery and Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 8-bromo-5-methoxyquinoline has emerged as a particularly versatile building block. Its strategic substitution pattern—a reactive bromine atom poised for cross-coupling and a methoxy group influencing the electronic landscape of the bicyclic system—offers a rich platform for molecular diversification. This in-depth technical guide provides a comprehensive analysis of the key reactive sites on the 8-bromo-5-methoxyquinoline core. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed experimental protocols for its strategic functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of 8-Bromo-5-Methoxyquinoline

The 8-bromo-5-methoxyquinoline scaffold presents a compelling starting point for synthetic campaigns in drug discovery. The quinoline core itself is a privileged structure, known to interact with a wide array of biological targets. The true synthetic power of this particular derivative lies in the orthogonal reactivity imparted by its substituents. The C8-bromo group serves as a versatile handle for the introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions. Concurrently, the electron-donating 5-methoxy group not only modulates the physicochemical properties of the molecule but also directs electrophilic substitution to specific positions on the carbocyclic ring. This guide will systematically explore these key reactive sites, providing a framework for the rational design of synthetic routes to novel quinoline-based compounds.

The Locus of Versatility: The C8-Bromo Group

The carbon-bromine bond at the C8 position is the most prominent and synthetically useful reactive site on the 8-bromo-5-methoxyquinoline scaffold. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and predictability.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[1] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[2]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Br bond of 8-bromo-5-methoxyquinoline to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid.[4]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol provides a general method for the Suzuki-Miyaura coupling of 8-bromo-5-methoxyquinoline with various arylboronic acids.

| Parameter | Recommended Conditions | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. PdCl₂(dppf) is often effective for more challenging substrates. |

| Base | 2M aq. Na₂CO₃ or K₂CO₃ (2-3 equivalents) | Aqueous inorganic bases are effective and easy to handle. They activate the boronic acid for transmetalation. |

| Solvent | Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1) | A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. |

| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-bromo-5-methoxyquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[5] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.[6]

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction but with key differences in the nucleophilic partner and the role of the base.[1]

-

Oxidative Addition: As with the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C8-Br bond of 8-bromo-5-methoxyquinoline.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[7]

-

Reductive Elimination: The aryl group and the amido ligand couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[1]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 8-bromo-5-methoxyquinoline.

| Parameter | Recommended Conditions | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | These are common and effective Pd(0) and Pd(II) precursors. |

| Ligand | Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (4-10 mol%) | The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred. |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required for the deprotonation of the amine. |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-polar aprotic solvents are typically used. |

| Temperature | 90-120 °C | Elevated temperatures are usually necessary to drive the reaction. |

| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, the ligand, and the base to a flame-dried Schlenk tube.

-

Add 8-bromo-5-methoxyquinoline (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture with stirring for the specified time.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography.

The Influence of the Methoxy Group: Electrophilic Aromatic Substitution

The 5-methoxy group is a powerful electron-donating group that activates the carbocyclic ring of the quinoline system towards electrophilic aromatic substitution (EAS). Its ortho- and para-directing influence dictates the regioselectivity of these reactions.

Regioselectivity in Electrophilic Aromatic Substitution

The methoxy group at C5 directs incoming electrophiles primarily to the C6 and C8 positions. However, the C8 position is already substituted with a bromine atom. Therefore, electrophilic substitution on 8-bromo-5-methoxyquinoline is expected to occur predominantly at the C6 position. The pyridine ring of the quinoline nucleus is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated.[8]

Diagram 3: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted regioselectivity of EAS on the scaffold.

Nitration: Introduction of a Nitro Group

Nitration is a classic example of electrophilic aromatic substitution. The reaction of 8-bromo-5-methoxyquinoline with a mixture of nitric acid and sulfuric acid is expected to yield 8-bromo-6-nitro-5-methoxyquinoline.

| Parameter | Recommended Conditions | Rationale |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A standard and effective nitrating mixture that generates the nitronium ion (NO₂⁺) in situ. |

| Temperature | 0 °C to room temperature | Careful temperature control is necessary to prevent over-nitration and side reactions. |

| Reaction Time | 1-4 hours | Monitor the reaction by TLC. |

Step-by-Step Methodology:

-

To a flask containing 8-bromo-5-methoxyquinoline, cool the contents in an ice bath.

-

Slowly add concentrated sulfuric acid with stirring.

-

Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for the specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., aqueous ammonia or NaOH solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Nucleophilic Aromatic Substitution (SNA r): A Conditional Reactive Pathway

While the C8-bromo group is an excellent leaving group, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 8-bromo-5-methoxyquinoline is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[9] The 5-methoxy group, being electron-donating, does not facilitate this reaction pathway under standard conditions. However, under forcing conditions (high temperatures and pressures) or with the use of highly reactive nucleophiles, SNAr may be possible, though it is not the preferred method for functionalizing this position given the efficiency of cross-coupling reactions.

Conclusion

The 8-bromo-5-methoxyquinoline scaffold is a highly valuable and versatile platform for the synthesis of novel chemical entities in drug discovery. The key to unlocking its potential lies in a thorough understanding of its principal reactive sites. The C8-bromo group serves as a linchpin for diversification through robust and predictable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The 5-methoxy group, in turn, governs the regioselectivity of electrophilic aromatic substitution, primarily directing incoming electrophiles to the C6 position. By leveraging these distinct reactive handles, medicinal chemists can efficiently construct libraries of diverse 8-substituted and 6,8-disubstituted 5-methoxyquinolines for biological evaluation. This guide has provided a detailed roadmap for the strategic functionalization of this important scaffold, grounded in mechanistic principles and supported by practical experimental protocols.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943. [Link]

-

Stack Exchange. (2020, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]

-

Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]

-

Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

O'Brien, C. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(11), 1028–1034. [Link]

-

Royal Society of Chemistry. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]

-

YouTube. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

Wikipedia. (2023, November 29). Suzuki reaction. [Link]

-

ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

Chemistry LibreTexts. (2021, August 15). Friedel-Crafts Acylation. [Link]

-

PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

Organic Syntheses. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

-

ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Role of the base in Buchwald-Hartwig amination [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemrxiv.org [chemrxiv.org]

A Technical Guide to Unlocking the Research Potential of 8-Bromo-5-methoxyquinoline

This guide provides a comprehensive exploration of 8-Bromo-5-methoxyquinoline, a heterocyclic compound poised for significant scientific inquiry. We will dissect its molecular architecture to forecast its reactivity and biological potential, outline key research avenues, and provide actionable experimental frameworks for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical scaffolds.

The Quinoline Scaffold: A Cornerstone of Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid, aromatic structure serves as a versatile template for interacting with a multitude of biological targets. Historically, quinoline-based alkaloids like quinine were pivotal in combating malaria.[1][2] Today, this core is embedded in a vast array of pharmaceuticals, including anticancer agents (camptothecin), antibiotics (ciprofloxacin), and antihypertensives (quinapril).[2][3] The scaffold's value lies in its synthetic tractability, allowing for functionalization at numerous positions to fine-tune pharmacological activity.[4]

Profile of 8-Bromo-5-methoxyquinoline: A Molecule of Strategic Interest

8-Bromo-5-methoxyquinoline presents a unique combination of substituents that dictate its potential.

-

The Quinoline Core: Provides the fundamental aromatic and heterocyclic character, influencing base stacking interactions with biomacromolecules like DNA and proteins.

-

5-Methoxy Group: This electron-donating group (-OCH₃) increases electron density in the benzene ring, potentially modulating binding affinity and metabolic stability. Methoxy groups are prevalent in bioactive molecules, including potent inhibitors of epigenetic targets.[5][6]

-

8-Bromo Group: This electron-withdrawing halogen atom serves two critical functions. Firstly, it can act as a bioisostere or participate in halogen bonding, a specific non-covalent interaction increasingly recognized in drug design. Secondly, and most importantly, the carbon-bromine bond is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows 8-Bromo-5-methoxyquinoline to serve as a versatile intermediate for library synthesis.

Synthetic Accessibility and Diversification

The strategic value of a chemical starting point is directly tied to its accessibility. While the direct synthesis of 8-Bromo-5-methoxyquinoline is not extensively documented, a logical and robust synthetic pathway can be proposed based on established quinoline chemistry.

Proposed Synthetic Workflow

A plausible route involves a multi-step process beginning with a substituted aniline, followed by a classic quinoline synthesis and subsequent regioselective halogenation. This approach offers flexibility and control over the final substitution pattern.

Caption: Proposed workflow for synthesis and diversification of 8-Bromo-5-methoxyquinoline.

Detailed Protocol: Skraup Synthesis (Proposed)

The Skraup synthesis is a classic method for generating the quinoline core.[2]

-

Reaction Setup: To a solution of 3-bromo-5-methoxyaniline (1 equivalent) in a round-bottom flask, cautiously add concentrated sulfuric acid (3-4 equivalents).

-

Addition of Reagents: Add glycerol (3 equivalents) to the mixture. Subsequently, add a mild oxidizing agent, such as arsenic pentoxide or the nitrobenzene derivative corresponding to the starting aniline.

-

Thermal Cyclization: Heat the reaction mixture to approximately 100-120°C. The reaction is highly exothermic and should be controlled carefully.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., NaOH) until alkaline.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-Bromo-5-methoxyquinoline.

Potential Research Area 1: Anticancer Drug Discovery

The quinoline scaffold is a validated pharmacophore for anticancer agents.[3][8] Derivatives have been shown to act as DNA topoisomerase inhibitors and modulators of critical signaling pathways.[9][10] Notably, 5-methoxyquinoline derivatives have recently been identified as inhibitors of the epigenetic enzyme Enhancer of Zeste Homologue 2 (EZH2), a promising target in various cancers.[5][6][11]

Rationale for Investigation

The 8-Bromo-5-methoxyquinoline scaffold is an excellent starting point for developing novel anticancer agents. The 5-methoxy group suggests a potential for EZH2 inhibition, while the 8-bromo position allows for the systematic introduction of various aryl, alkyl, and amino groups to probe the structure-activity relationship (SAR) and optimize potency and selectivity.

Proposed Experimental Workflow

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

The Alchemical Gatekeeper: A Technical Guide to the Safe Handling of 8-Bromo-5-methoxyquinoline

Abstract

8-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate in the development of novel therapeutic agents and functional materials necessitates a profound understanding of its chemical behavior and associated handling requirements.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, outlining the critical safety and handling protocols for 8-Bromo-5-methoxyquinoline. By elucidating the causality behind each procedural recommendation, from risk assessment to waste disposal, we aim to foster a culture of intrinsic safety and scientific integrity in the laboratory.

Compound Profile and Hazard Identification

8-Bromo-5-methoxyquinoline is a solid, halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from the closely related isomer, 5-Bromo-8-methoxyquinoline, provides a strong basis for hazard assessment.[2][3] The primary hazards are associated with its irritant properties.

1.1. Physicochemical Data

A precise physicochemical profile for 8-Bromo-5-methoxyquinoline is not extensively documented. However, data from its isomer and related structures allow for reasonable estimations critical for safe handling.

| Property | Value (Data derived from 5-Bromo-8-methoxyquinoline isomer) | Rationale & Handling Implications |

| Molecular Formula | C₁₀H₈BrNO | Provides basic compositional information. |

| Molecular Weight | 238.08 g/mol [3] | Essential for accurate molar calculations in experimental protocols. |

| Appearance | Likely a crystalline solid | As a solid, the primary exposure risk during handling is through inhalation of dust or direct skin/eye contact. |

| Melting Point | Isomer melts at 80-82 °C | Indicates stability at ambient laboratory temperatures. Avoid heating without proper ventilation. |

| Solubility | Not specified, likely soluble in organic solvents like CHCl₃ and CH₂Cl₂ | Dictates choice of solvents for reactions and cleaning, and influences disposal methods. |

1.2. GHS Hazard Classification (Inferred)

Based on the classification for 5-Bromo-8-methoxyquinoline, the following GHS classifications are anticipated.[2][3]

| Hazard Class | Hazard Category | GHS Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The core directive for handling is to prevent all direct contact and aerosol generation. The bromine atom and the quinoline nucleus contribute to the compound's reactivity and biological interaction, underpinning these irritant effects.[4]

The Self-Validating Safety Workflow: A Principle-Based Approach

Safe handling is not a mere checklist but a dynamic system of continuous risk assessment. The following workflow is designed to be self-validating, ensuring that safety is integral to the experimental design.

Caption: Decision workflow for responding to a solid chemical spill.

For any spill, the Safety Data Sheet should be consulted. [5]The primary goal for a solid irritant is to avoid raising dust. Gently covering the spill with absorbent pads before moistening slightly can help contain the powder. [6]All cleanup materials must be placed in a sealed, labeled container for hazardous waste disposal. [7] 5.2. First Aid Measures

These measures are based on the compound's known hazards and are standard practice for chemical exposures. [2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance. [2]* Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. [2]

Waste Disposal

As a halogenated organic compound, 8-Bromo-5-methoxyquinoline and any materials contaminated with it must be disposed of as hazardous waste. [8]

-

Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management, as incineration requirements differ. [9][8][10]* Containers: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealable hazardous waste container.

-

Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Typically, halogenated organic compounds are disposed of via high-temperature incineration by a certified waste management company. [11]Never dispose of this chemical down the drain or in regular trash. [12]

Conclusion